molecular formula C12H16ClNO2 B14837898 2-Tert-butoxy-5-chloro-4-cyclopropoxypyridine

2-Tert-butoxy-5-chloro-4-cyclopropoxypyridine

Cat. No.: B14837898
M. Wt: 241.71 g/mol
InChI Key: AMHTVTFOQQVFEQ-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-chloro-4-cyclopropoxypyridine is an organic compound with the molecular formula C12H18ClNO2. This compound is characterized by the presence of a tert-butoxy group, a chloro substituent, and a cyclopropoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-5-chloro-4-cyclopropoxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-nitropyridine and tert-butyl alcohol.

    Nucleophilic Substitution: The nitro group on 2-chloro-5-nitropyridine is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Cyclopropylation: The amino group is then converted to a cyclopropyl group using cyclopropyl bromide in the presence of a base such as potassium carbonate (K2CO3).

    Tert-butylation: Finally, the tert-butyl group is introduced using tert-butyl chloride in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-5-chloro-4-cyclopropoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-Tert-butoxy-5-chloro-4-cyclopropoxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their therapeutic effects.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-5-chloro-4-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butoxy-5-chloro-3-cyclopropoxypyridine: Similar structure but with the cyclopropoxy group at a different position.

    2-Tert-butoxy-5-chloro-4-cyclopropylpyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness

2-Tert-butoxy-5-chloro-4-cyclopropoxypyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

5-chloro-4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11-6-10(9(13)7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

AMHTVTFOQQVFEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=C(C(=C1)OC2CC2)Cl

Origin of Product

United States

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